(3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol
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Overview
Description
(3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol is an organic compound with a complex structure that includes iodine, trifluoromethyl, and pyrrolo[2,3-B]pyridin-2-YL groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol typically involves multi-step organic reactions. One common method includes the iodination of a pyrrolo[2,3-B]pyridine precursor followed by the introduction of a trifluoromethyl group. The final step involves the addition of a methanol group to the structure. The reaction conditions often require the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Sodium azide (NaN3), thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate
- 3-Iodo-5-(trifluoromethyl)pyridin-2-amine
- 2-Iodo-5-trifluoromethyl-pyridine
Uniqueness
Compared to similar compounds, (3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol has a unique structure that combines the pyrrolo[2,3-B]pyridine core with a methanol group
Properties
Molecular Formula |
C9H6F3IN2O |
---|---|
Molecular Weight |
342.06 g/mol |
IUPAC Name |
[3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol |
InChI |
InChI=1S/C9H6F3IN2O/c10-9(11,12)4-1-5-7(13)6(3-16)15-8(5)14-2-4/h1-2,16H,3H2,(H,14,15) |
InChI Key |
VZROPWJLQPCDQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=C(N2)CO)I)C(F)(F)F |
Origin of Product |
United States |
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